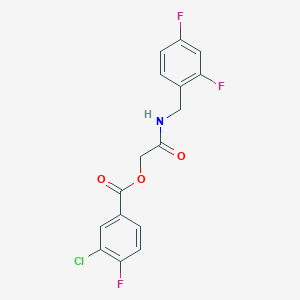
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-chloro-4-fluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-chloro-4-fluorobenzoate" is a fluorinated organic molecule that may be related to various benzimidazole and benzothiazole derivatives, as indicated by the presence of fluorine and aromatic substituents in its structure. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related fluorinated aromatic compounds, which can be useful in understanding the compound .
Synthesis Analysis
The synthesis of fluorinated aromatic compounds often involves the introduction of fluorine atoms or fluorinated groups into the molecule. In the first paper, the synthesis of 2-(α-fluorobenzyl)benzimidazole derivatives is achieved by fluorination of benzylic alcohols using a specific fluorinating reagent, 2-chloro-1,1,2-trifluorotriethylamine. The rates of formation and the scope of the products are influenced by the substituents on the aromatic rings . This suggests that a similar approach could potentially be applied to synthesize the compound of interest, with careful consideration of the substituents to control the reaction.
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds is characterized by the presence of fluorine atoms, which can significantly influence the chemical behavior of the molecule due to their electronegativity and size. The presence of fluorine can affect the NMR chemical shifts, as reported in the first paper, where 1H and 19F NMR data are provided for the synthesized fluorobenzimidazole derivatives . This information is crucial for confirming the structure of synthesized compounds and understanding their electronic properties.
Chemical Reactions Analysis
Fluorinated compounds often exhibit unique reactivity due to the influence of fluorine atoms on the electronic distribution within the molecule. The second paper discusses the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, which show potent cytotoxicity in certain human cell lines. The synthesis involves modifications to the Jacobsen cyclization process to obtain pure samples of the target compounds . This indicates that the compound "2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-chloro-4-fluorobenzoate" may also have specific reactivity patterns that could be exploited for biological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine. For instance, the antifungal activity of a series of fluorinated benzothiazoles is reported in the third paper, where some derivatives show higher activity than previously described compounds . This highlights the potential for the compound of interest to exhibit significant biological activity, which could be explored further in the context of pharmaceutical development.
科学的研究の応用
Antitumor Properties
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-chloro-4-fluorobenzoate, as a chemical entity, is closely related to fluorinated benzothiazoles, which have been investigated for their antitumor properties. For instance, fluorinated 2-(4-aminophenyl)benzothiazoles have demonstrated potent cytotoxicity in vitro against certain human breast cancer cell lines, highlighting the potential of fluorine-containing compounds in cancer treatment. These compounds exhibit a biphasic dose-response relationship, indicative of their complex interaction with cancer cells. The fluorinated compounds were specifically potent against breast cancer cell lines MCF-7 and MDA 468, while showing inactivity against nonmalignant and other cancer cell lines, suggesting a degree of selectivity in their antitumor effects (Hutchinson et al., 2001).
Synthesis and Bioactivity of Fluorine Compounds
Fluorine compounds, including those containing fluorobenzoyl groups, have been explored for their synthesis and bioactivity. The utilization of fluorobenzoyl protective groups in the synthesis of glycopeptides demonstrates the versatility of fluorine chemistry. These protective groups have shown advantages in glycosylation reactions, leading to high yields and excellent stereoselectivity without the formation of ortho esters. Moreover, the fluorobenzoyl groups effectively suppress β-elimination of O-linked carbohydrates, a common problem in the synthesis of sensitive glycopeptides. This property underscores the potential of fluorine-containing compounds in the precise synthesis of complex biomolecules (Sjölin & Kihlberg, 2001).
Fluorine in Medicinal Chemistry
The role of fluorine in medicinal chemistry is further exemplified by the synthesis of fluoropyrazoles and fluorobenzimidazole derivatives. These compounds serve as building blocks in medicinal chemistry due to their functional groups that allow for further functionalization. The development of synthetic strategies for 3-amino-4-fluoropyrazoles, for instance, highlights the importance of fluorine in creating compounds with potential therapeutic applications. Such compounds are of interest as they offer a platform for developing novel drugs with enhanced activity and specificity (Surmont et al., 2011).
特性
IUPAC Name |
[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 3-chloro-4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3NO3/c17-12-5-9(2-4-13(12)19)16(23)24-8-15(22)21-7-10-1-3-11(18)6-14(10)20/h1-6H,7-8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFPPYCQEOOGPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-chloro-4-fluorobenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

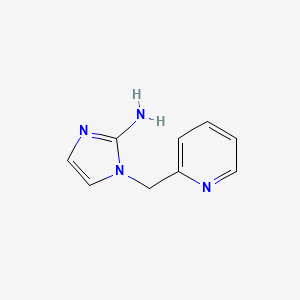


![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2508778.png)
![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2508781.png)

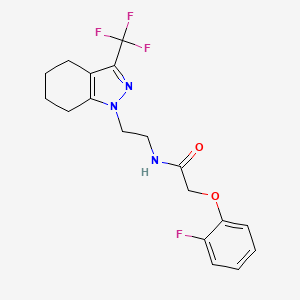
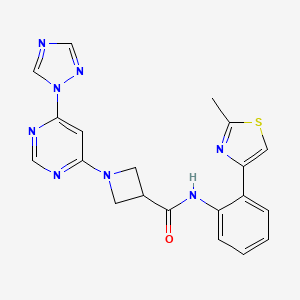
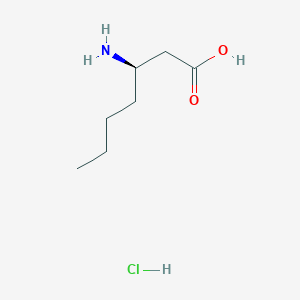




![Ethyl 3-[(2-chloroacetyl)amino]-3-(2-methoxyphenyl)propanoate](/img/structure/B2508797.png)